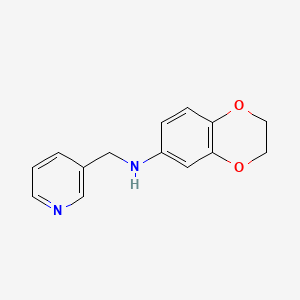
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring attached to a benzo[d][1,4]dioxin moiety, which is further linked to an amine group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves the following steps:
Formation of the Benzo[d][1,4]dioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine-3-methylamine.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of the pyridine and amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(Pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
- N-(Pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
- N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-5-amine
Uniqueness
N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring and the amine group can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C14H14N2O2/c1-2-11(9-15-5-1)10-16-12-3-4-13-14(8-12)18-7-6-17-13/h1-5,8-9,16H,6-7,10H2 |
InChI 键 |
RTIAQNPAVACRHE-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)NCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14790363.png)
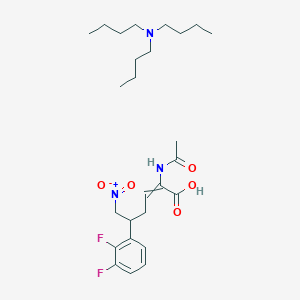
![5,5-diphenyl-4-propan-2-yl-3-[(3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]-1,3-oxazolidin-2-one](/img/structure/B14790370.png)
![[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14790371.png)


![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
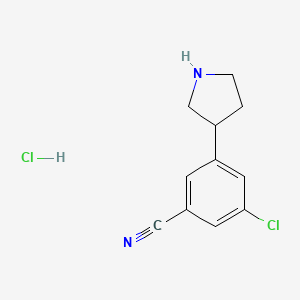
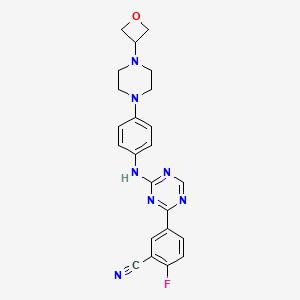
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
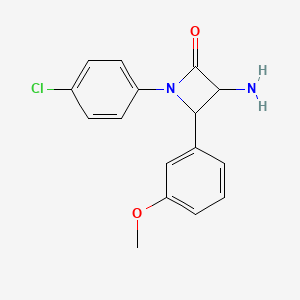
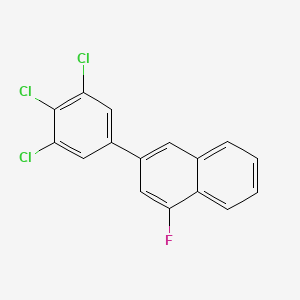
![N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid](/img/structure/B14790441.png)
![5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine](/img/structure/B14790442.png)
